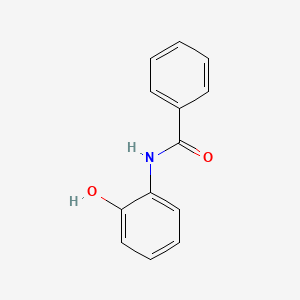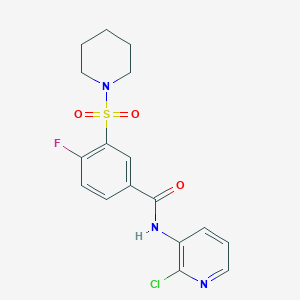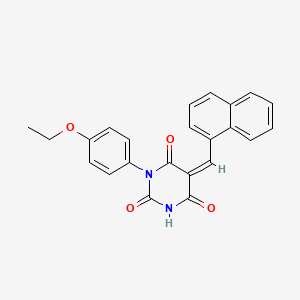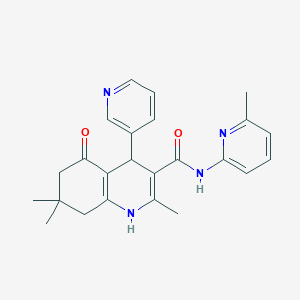![molecular formula C12H12N6O6 B5124489 5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)](/img/structure/B5124489.png)
5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione), commonly known as EDP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EDP is a symmetrical molecule with two identical pyrimidine rings connected by an ethylene bridge. The compound has been synthesized by several methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of EDP is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. EDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA, and dihydrofolate reductase, an enzyme that is involved in the synthesis of folic acid. By inhibiting these enzymes, EDP can prevent the synthesis of DNA and other essential molecules, leading to the death of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
EDP has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of the immune system. EDP has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EDP has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, EDP has been shown to activate the immune system by stimulating the production of cytokines and chemokines.
实验室实验的优点和局限性
EDP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. EDP is a stable compound that can be stored for long periods without significant degradation. EDP is also soluble in common organic solvents, making it easy to handle and manipulate in lab experiments. However, EDP has some limitations, including its toxicity and potential side effects. EDP has been shown to have cytotoxic effects on normal cells at high concentrations, and its potential side effects need to be carefully evaluated before its use in clinical settings.
未来方向
There are several future directions for the research and development of EDP, including the synthesis of new derivatives with improved properties, the evaluation of its potential applications in drug discovery, and the development of new methods for its synthesis. The synthesis of new derivatives of EDP with improved solubility, stability, and selectivity could lead to the development of new drugs with enhanced efficacy and reduced toxicity. The evaluation of EDP's potential applications in drug discovery could lead to the identification of new targets for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis of EDP could lead to the production of large quantities of the compound at a lower cost, making it more accessible for research and development.
合成方法
EDP can be synthesized by several methods, including the reaction of pyrimidine-2,4,6-trione with ethylenediamine in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form EDP. The yield of EDP can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学研究应用
EDP has been studied extensively for its potential applications in various fields, including material science, catalysis, and medicinal chemistry. In material science, EDP has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, EDP has been used as a ligand for the synthesis of transition metal complexes with potential applications in organic synthesis. In medicinal chemistry, EDP has been studied for its potential anticancer, antiviral, and antibacterial activities.
属性
IUPAC Name |
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O6/c19-7-5(8(20)16-11(23)15-7)3-13-1-2-14-4-6-9(21)17-12(24)18-10(6)22/h3-4H,1-2H2,(H3,15,16,19,20,23)(H3,17,18,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCMLCUAFYNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)

![5-[2-(benzyloxy)-5-chlorobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124424.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B5124431.png)

![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5124462.png)

![ethyl [5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5124467.png)
![1,7-dimethyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124473.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124479.png)